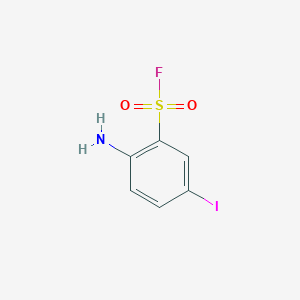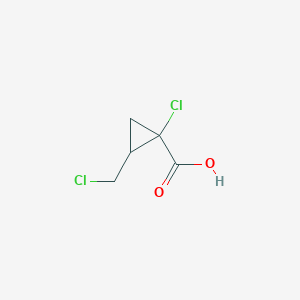![molecular formula C16H23NO2 B6598480 tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate CAS No. 1443981-06-3](/img/structure/B6598480.png)
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate (TNCEPC) is a synthetic compound with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a potential drug target. TNCEPC has been studied extensively over the past decades and its properties have been fully characterized.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a potential drug target. tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has been used in the preparation of a variety of compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the synthesis of a variety of drugs, including antibiotics and anti-cancer drugs. tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has also been used as a catalyst in the synthesis of polymers and in the preparation of a variety of materials.
Wirkmechanismus
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate acts as a nucleophile in reactions and is able to react with a wide range of electrophiles, including halides and other functional groups. The reaction is catalyzed by the presence of a base, such as pyridine, and the product is usually isolated by precipitation with ethyl acetate. The mechanism of action of tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is not fully understood, but it is believed to involve the formation of an intermediate carbamate ester, which is then hydrolyzed to form the final product.
Biochemical and Physiological Effects
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has been studied extensively for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to modulate the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. In addition, tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has been shown to modulate the activity of other enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is a relatively easy compound to synthesize and has a wide range of applications in the scientific research field. It is relatively stable and can be stored for long periods of time. The main advantage of tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is that it can be used as a reagent in a variety of reactions, including organic synthesis and the preparation of a variety of drugs. However, tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is also limited by its reactivity, as it is only able to react with a limited range of electrophiles.
Zukünftige Richtungen
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has a wide range of potential applications in the scientific research field. There are many potential future directions for the compound, including the development of new synthesis methods, the exploration of its potential as a drug target, and the exploration of its potential as a catalyst in the preparation of a variety of materials. In addition, tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate could be used in the development of new drugs, such as antibiotics and anti-cancer drugs. Finally, tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is synthesized by a reaction between 4-cyclopropylphenyl ethylcarbamate and tert-butyl chloride in anhydrous dimethylformamide (DMF). The reaction is carried out at room temperature and the product is isolated by precipitation with ethyl acetate. The yield of tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is usually around 90%. The reaction is reversible and the product can be recycled by adding a base such as pyridine to the reaction mixture.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(17-15(18)19-16(2,3)4)12-5-7-13(8-6-12)14-9-10-14/h5-8,11,14H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLVDDHJQZDXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147254 | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate | |
CAS RN |
1443981-06-3 | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)


![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)





![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)

![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)
